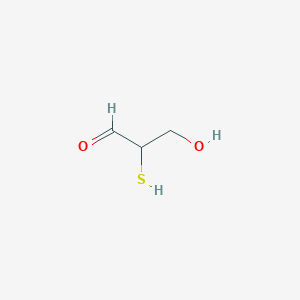

2-Thioglyceraldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dimethylaminoparthenolide is a water-soluble analogue of parthenolide, a sesquiterpene lactone derived from the medicinal herb Feverfew (Tanacetum parthenium). This compound has garnered significant attention due to its potent anti-inflammatory and anti-tumor properties. It is particularly noted for its ability to inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in cancer progression and resistance to therapy .

准备方法

合成路线和反应条件: 二甲基氨基巴豆内酯是通过对巴豆内酯进行结构修饰合成的。该过程包括将二甲基氨基引入巴豆内酯分子中。这种修饰增强了化合物的溶解度和生物利用度。 该反应通常需要在受控条件下使用二甲胺和适当的催化剂 .

工业生产方法: 二甲基氨基巴豆内酯的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括从西洋蓍草中提取巴豆内酯,然后对其进行化学修饰。 采用色谱等先进的纯化技术分离最终产物 .

化学反应分析

反应类型: 二甲基氨基巴豆内酯会发生各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢,通常使用过氧化氢等氧化剂。

还原: 该反应涉及添加氢或去除氧,通常使用硼氢化钠等还原剂。

常用试剂和条件:

氧化: 过氧化氢,在酸性或碱性条件下。

还原: 硼氢化钠,在温和条件下。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生羟基化衍生物,而还原可能产生化合物的还原形式 .

科学研究应用

Biochemical Research Applications

2-Thioglyceraldehyde is primarily recognized for its role as a reactive thiol compound in biochemical studies. Its ability to modify proteins through S-thiolation has significant implications in cellular processes.

Key Findings:

- Protein Modifications: this compound has been shown to target glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in glycolysis. The modification of GAPDH by this compound leads to alterations in enzyme activity, which can serve as a model for studying oxidative stress and metabolic regulation .

- Oxidative Stress Response: Research indicates that this compound can induce S-thiolation of proteins, which is a reversible post-translational modification that helps cells respond to oxidative stress. This mechanism is particularly relevant in understanding how cells manage oxidative damage and maintain redox homeostasis .

Therapeutic Applications

The therapeutic potential of this compound is being explored in various medical fields, particularly in cancer research and treatment.

Anticancer Properties:

- A series of studies have synthesized derivatives of compounds related to this compound that exhibit anticancer activity. These derivatives have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines .

- The mechanism involves the modulation of signaling pathways related to cell survival and death, highlighting the potential use of this compound derivatives as chemotherapeutic agents .

Industrial Applications

Beyond its biochemical and therapeutic roles, this compound also finds applications in various industrial processes.

Applications in Synthesis:

- Organic Synthesis: this compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in diverse chemical reactions, facilitating the development of new materials .

- Textile and Polymer Industries: The compound has been utilized in textile printing and as a catalyst in polymerization processes. Its properties enable the creation of antimicrobial coatings and other functional materials .

Case Studies

Several case studies illustrate the practical applications and implications of this compound:

作用机制

二甲基氨基巴豆内酯主要通过抑制 NF-κB 通路发挥作用。它与 IκKβ 的半胱氨酸残基结合,阻止 NF-κB 的 p65 亚基与 DNA 结合。这种抑制导致抑制 NF-κB 介导的参与细胞存活、增殖和炎症的基因转录。 此外,二甲基氨基巴豆内酯诱导氧化应激并破坏癌细胞中的氧化还原平衡,促进凋亡 .

类似化合物:

巴豆内酯: 母体化合物,以其抗炎和抗癌特性而闻名。

米氏内酯: 另一种具有类似生物活性的倍半萜内酯。

青蒿素: 一种具有强大抗疟疾和抗癌特性的倍半萜内酯.

独特性: 与巴豆内酯相比,二甲基氨基巴豆内酯具有增强的溶解度和生物利用度。 它更有效地抑制 NF-κB 通路的能力使其成为治疗应用的有希望的候选药物,特别是在癌症治疗中 .

相似化合物的比较

Parthenolide: The parent compound, known for its anti-inflammatory and anti-cancer properties.

Micheliolide: Another sesquiterpene lactone with similar biological activities.

Artemisinin: A sesquiterpene lactone with potent anti-malarial and anti-cancer properties.

Uniqueness: Dimethylaminoparthenolide stands out due to its enhanced solubility and bioavailability compared to parthenolide. Its ability to inhibit the NF-κB pathway more effectively makes it a promising candidate for therapeutic applications, particularly in cancer treatment .

属性

CAS 编号 |

15890-66-1 |

|---|---|

分子式 |

C3H6O2S |

分子量 |

106.15 g/mol |

IUPAC 名称 |

3-hydroxy-2-sulfanylpropanal |

InChI |

InChI=1S/C3H6O2S/c4-1-3(6)2-5/h1,3,5-6H,2H2 |

InChI 键 |

KFXMMDJTEXOROR-UHFFFAOYSA-N |

SMILES |

C(C(C=O)S)O |

规范 SMILES |

C(C(C=O)S)O |

Key on ui other cas no. |

22331-85-7 |

Pictograms |

Corrosive; Acute Toxic |

同义词 |

2-thioglyceraldehyde |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。